N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Beschreibung
N1-(2-Methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxyphenethyl group at the N1 position and a 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl substituent at N2.
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-15-6-3-2-5-14(15)8-9-20-18(23)19(24)21-13-16-22(10-11-28-16)30(25,26)17-7-4-12-29-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTSJIRQIYPHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound notable for its unique structural features, which include a methoxyphenethyl group, a thiophenesulfonyl moiety, and an oxazolidin ring. This combination of functional groups suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is C20H25N3O6S2, with a molecular weight of approximately 467.56 g/mol. The presence of multiple functional groups enhances its solubility and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O6S2 |
| Molecular Weight | 467.56 g/mol |
| CAS Number | 872986-79-3 |
1. Pharmacological Potential
Compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Many sulfonamide derivatives have demonstrated antibacterial properties. The presence of the thiophenesulfonyl group may enhance the compound's ability to interact with bacterial enzymes.
- Anti-inflammatory Properties : The methoxyphenethyl moiety is associated with anti-inflammatory effects, potentially through modulation of inflammatory pathways.
- CNS Activity : Given the presence of the oxazolidin ring, there may be potential for central nervous system (CNS) activity, similar to other oxazolidine derivatives.
2. Interaction Studies
Understanding how N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide interacts with biological systems is crucial. Preliminary studies could focus on:
- Receptor Binding Affinity : Investigating interactions with receptors such as A2A adenosine receptors, which are implicated in various physiological processes.
- Enzyme Inhibition : Evaluating the compound's ability to inhibit specific enzymes involved in inflammatory responses or microbial resistance.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, research on related compounds provides insight into potential biological activities:
- Adenosine Receptor Antagonists : Similar compounds have been evaluated for their binding affinities to human A2A receptors, showing Ki values ranging from 7.5 to 53 nM. This suggests that modifications in structure can significantly influence receptor affinity and selectivity .
- Oxazolidine Derivatives : Research on oxazolidine-based compounds indicates their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines .
- Sulfonamide Activity : Sulfonamide derivatives have been extensively studied for their antibacterial properties, particularly against Gram-positive bacteria. The thiophenesulfonyl group is likely to confer similar properties to N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide .
Vergleich Mit ähnlichen Verbindungen
Structural Features and Substituent Effects
The target compound’s distinctiveness lies in its thiophene sulfonyl-oxazolidine group, which differentiates it from other oxalamides. Key comparisons include:
Key Observations :
- The thiophene sulfonyl group in the target compound may improve binding to sulfonyl-sensitive targets (e.g., enzymes or receptors) compared to chlorophenyl or methoxyphenyl analogs.
- Bulky substituents like adamantyl (in compound 6) increase steric hindrance, whereas the target compound’s oxazolidine ring balances rigidity and flexibility .
Physical and Spectral Properties
While spectral data for the target compound are unavailable, comparisons with analogs highlight trends:
NMR Signatures :
Mass Spectrometry :
Metabolic Stability and Toxicity
- Metabolism : Oxalamides like S336 show resistance to amide hydrolysis in hepatocytes, a trait likely shared by the target compound due to electronic stabilization of the amide bond .
- Toxicity: NOEL (No Observed Effect Level) for S336 is 100 mg/kg/day in rats, indicating low toxicity; similar safety profiles are expected for the target compound .
Q & A
Q. How can researchers confirm the structural integrity of N1-(2-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide?
- Methodological Answer : Structural validation typically involves:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify methoxyphenethyl, thiophene sulfonyl, and oxazolidin-methyl groups. Integration ratios and coupling constants help confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What strategies optimize the multi-step synthesis of this compound?
- Methodological Answer : Key steps include:
- Coupling Reactions : Use carbodiimide reagents (e.g., DCC) to activate oxalic acid derivatives for amide bond formation between methoxyphenethylamine and oxazolidin-methyl intermediates .
- Solvent Selection : Anhydrous DMF or dichloromethane for sulfonylation of the oxazolidin ring with thiophene-2-sulfonyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Incubate at 37°C in PBS (pH 7.4) or simulated gastric fluid. Monitor degradation via HPLC at 0, 24, and 48 hours .
Advanced Research Questions
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like cyclooxygenase (COX) or kinase enzymes. Validate with free energy calculations (MM-GBSA) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to immobilized receptors .
Q. How can in vitro activity be translated to in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic (PK) Profiling : Conduct bioavailability studies in rodents (IV/PO dosing) with LC-MS/MS quantification of plasma concentrations. Calculate AUC and half-life .
- Pharmacodynamic (PD) Markers : Corlate in vitro IC50 values (e.g., enzyme inhibition) with in vivo outcomes (e.g., tumor growth reduction in xenograft models) .
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
- Batch Variability Checks : Compare NMR spectra of different synthetic batches to exclude structural deviations impacting activity .
Q. What toxicology assays are critical for preclinical evaluation?
- Methodological Answer :
- In Vitro Cytotoxicity : MTT assay on HEK293 or HepG2 cells to determine selectivity indices (IC50 vs. therapeutic targets) .
- In Vivo Acute Toxicity : Dose escalation in mice (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Substituent Modulation : Replace the thiophene sulfonyl group with furan or pyridine analogs to assess impact on COX-2 selectivity .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with anti-cancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
